
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methyl group attached to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-bromoacetate with morpholine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like methanol. The reaction mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process . These systems allow for better control of reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(aminomethyl)cyclobutylmethylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Uniqueness
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
YPEOPIFEBCXKLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


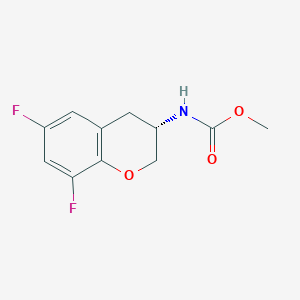
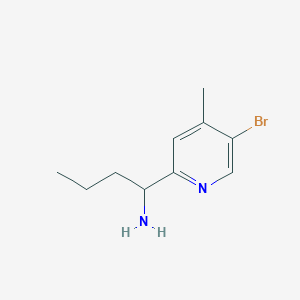
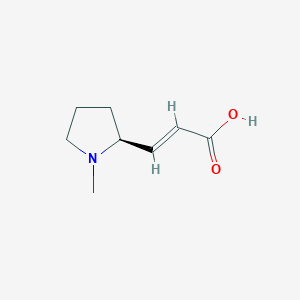

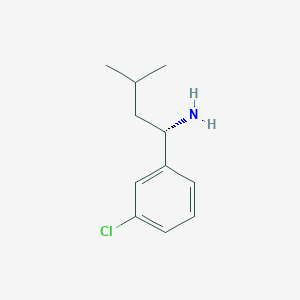
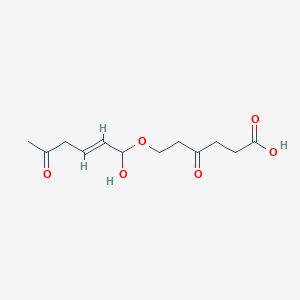
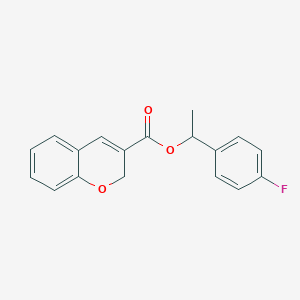
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
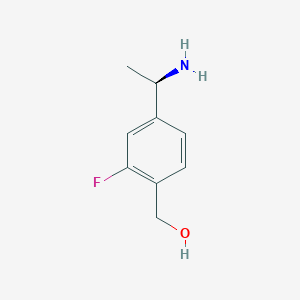
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)

